An In-depth Technical Guide to 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4][5] This document details the physicochemical properties, a proposed synthetic pathway, and the potential reactivity of the title compound. Furthermore, it explores its prospective applications in drug discovery, drawing on the extensive research into related pyridazinone structures.
Introduction and Molecular Overview
4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione belongs to the pyridazinone class of six-membered heterocyclic compounds characterized by two adjacent nitrogen atoms.[1] The presence of a phenyl group at the N1 position and a chlorine atom at the C4 position are key structural features that are expected to modulate its biological activity and chemical reactivity. The inherent polarity and hydrogen bonding capabilities of the pyridazinone ring, coupled with the lipophilicity of the phenyl substituent, create a molecule with a balanced profile for potential drug-like properties.[6]
The pyridazinone scaffold is a "magic moiety" or "wonder nucleus" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][7] These include, but are not limited to, analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[6][8] This guide aims to provide a detailed technical resource for researchers investigating 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione and its analogues.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 1698-55-1 | [9] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [9] |
| Molecular Weight | 222.63 g/mol | [9] |
| IUPAC Name | 4-chloro-1-phenyl-1,2-dihydropyridazine-3,6-dione | |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl | |
| Calculated LogP | 1.6 | [9] |
| Predicted Density | 1.48±0.1 g/cm³ | [9] |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis for 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for related pyridazinone derivatives. The most common approach involves the cyclization of a suitable precursor with a hydrazine derivative.[7]
Proposed Synthetic Pathway
A logical approach to the synthesis of the title compound is the reaction of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) with phenylhydrazine. This method is a well-established route for the preparation of pyridazinone heterocycles.[7]
Caption: Proposed synthesis of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on the synthesis of similar pyridazinone compounds. Researchers should optimize the conditions for their specific laboratory setup.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mucochloric acid (1 equivalent) and glacial acetic acid as the solvent.
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Addition of Phenylhydrazine: While stirring, slowly add phenylhydrazine (1 equivalent) to the solution. The addition may be exothermic, and cooling might be necessary to control the reaction temperature.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione.
Chemical Reactivity and Stability
The reactivity of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione is dictated by the interplay of its functional groups: the chlorinated pyridazinone ring and the N-phenyl substituent.
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Nucleophilic Substitution: The chlorine atom at the C4 position is expected to be susceptible to nucleophilic substitution reactions. This provides a valuable handle for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.
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Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule. The directing effects of the pyridazinone moiety will influence the position of substitution.
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N-Substitution: The nitrogen atom in the pyridazinone ring can be a site for further alkylation or acylation, though this may be sterically hindered by the existing phenyl group.
The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases may lead to decomposition.
Caption: Key reactivity sites of the target compound.
Potential Applications in Drug Discovery
The pyridazinone scaffold is a cornerstone in the development of various therapeutic agents.[4][5] The unique combination of a chloro and a phenyl substituent in 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione suggests several promising avenues for drug discovery research.
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Anti-inflammatory Agents: Many pyridazinone derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[8] The title compound could be investigated as a potential non-steroidal anti-inflammatory drug (NSAID) candidate.
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Anticancer Agents: The pyridazinone core has been incorporated into numerous compounds with demonstrated anticancer activity.[10] These compounds often act through various mechanisms, including apoptosis induction and inhibition of protein kinases.
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Cardiovascular Drugs: Certain pyridazinone derivatives have been developed as cardiotonic agents and vasodilators.[4][5] The specific substitution pattern of the target molecule could confer novel cardiovascular activities.
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Agrochemicals: Beyond pharmaceuticals, pyridazinone derivatives have found applications as herbicides and insecticides, suggesting a broader potential for this chemical class.[6]
Conclusion
4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited, its structural relationship to a wide range of biologically active pyridazinones provides a strong rationale for its synthesis and biological evaluation. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a discussion of its potential applications, serving as a valuable resource for researchers in the field.
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